Crystal Structure of 2-Hydroxy-6-methylquinoxaline: A Comprehensive Technical Guide
Crystal Structure of 2-Hydroxy-6-methylquinoxaline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] This technical guide focuses on a specific derivative, 2-Hydroxy-6-methylquinoxaline, also known as 6-methylquinoxalin-2(1H)-one. The document aims to provide a comprehensive overview of its structural characteristics, synthesis, and physicochemical properties. However, a thorough search of the existing scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals that a definitive single-crystal X-ray diffraction study determining the precise crystal structure of 2-Hydroxy-6-methylquinoxaline has not been publicly reported.[3] Consequently, this guide will synthesize the available information on closely related analogs and the foundational chemistry of the quinoxaline scaffold to provide a robust theoretical and practical framework for researchers.
Introduction: The Significance of the Quinoxaline Scaffold
The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, serves as a vital pharmacophore in the development of novel therapeutic agents.[4] The inherent aromaticity and the presence of nitrogen atoms in the pyrazine ring allow for a multitude of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding to biological targets.[1] Modifications to the quinoxaline core have yielded compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The subject of this guide, 2-Hydroxy-6-methylquinoxaline, is a member of this important class of compounds.
Physicochemical Properties of 2-Hydroxy-6-methylquinoxaline
While a definitive crystal structure is not available, fundamental physicochemical properties of 2-Hydroxy-6-methylquinoxaline have been reported, providing a baseline for its characterization.
| Property | Value | Source |
| Chemical Formula | C₉H₈N₂O | |
| Molecular Weight | 160.17 g/mol | |
| CAS Number | 5762-64-1 | |
| Melting Point | 274 °C | |
| Appearance | Solid | [5][6] |
| Tautomerism | It exists in keto-enol tautomeric forms as 6-methylquinoxalin-2(1H)-one and 2-hydroxy-6-methylquinoxaline. | [7] |
Synthesis of Quinoxaline Derivatives: A General Overview
The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For 2-hydroxyquinoxaline derivatives, a common synthetic route involves the reaction of an o-phenylenediamine with an α-keto acid or its equivalent.
Illustrative Synthetic Pathway
A general and widely applicable method for the synthesis of the 2-hydroxyquinoxaline scaffold is the condensation of the appropriately substituted o-phenylenediamine with glyoxylic acid. This reaction proceeds through a cyclization-condensation mechanism to yield the desired quinoxalinone ring system.
Caption: Generalized synthetic scheme for 2-Hydroxy-6-methylquinoxaline.
Predicted Molecular Geometry and Intermolecular Interactions
In the absence of experimental crystallographic data, we can infer the likely structural features of 2-Hydroxy-6-methylquinoxaline based on the known crystal structures of analogous compounds, such as 1-ethyl-3-methylquinoxalin-2(1H)-one and other derivatives.[1]
The molecule is expected to be largely planar due to the fused aromatic ring system. The lactam-lactim tautomerism between the keto (6-methylquinoxalin-2(1H)-one) and enol (2-hydroxy-6-methylquinoxaline) forms is a key feature. In the solid state, the keto form is often predominant and stabilized by intermolecular hydrogen bonding.
Hydrogen Bonding and Crystal Packing
It is highly probable that in the crystalline state, molecules of 2-Hydroxy-6-methylquinoxaline would be linked by intermolecular N-H···O hydrogen bonds, forming centrosymmetric dimers or extended chains. These interactions are a common feature in the crystal packing of related quinoxalinone structures.[1] Furthermore, π-π stacking interactions between the planar quinoxaline ring systems of adjacent molecules are also anticipated, contributing to the overall stability of the crystal lattice.[1]
Caption: Predicted intermolecular interactions in solid 2-Hydroxy-6-methylquinoxaline.
Experimental Protocol: Single-Crystal X-ray Diffraction
For researchers aiming to determine the crystal structure of 2-Hydroxy-6-methylquinoxaline, the following is a standardized, field-proven protocol for single-crystal X-ray diffraction (SCXRD).
Step 1: Crystal Growth (Self-Validating System)
-
Rationale: The quality of the single crystal is paramount for a successful structure determination. The choice of solvent and crystallization method is critical.
-
Protocol:
-
Synthesize and purify 2-Hydroxy-6-methylquinoxaline to the highest possible degree (>98%).
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture such as DMF/ethanol) to near saturation at an elevated temperature.
-
Slowly cool the solution to room temperature. For compounds with higher solubility, slow evaporation of the solvent at a constant temperature is a viable alternative.
-
Allow the solution to stand undisturbed for several days to weeks. The formation of well-defined, single crystals is a key indicator of success.
-
Carefully select a crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects under a microscope.
-
Step 2: Data Collection
-
Rationale: A high-quality dataset is essential for accurate structure solution and refinement. Modern diffractometers with sensitive detectors are crucial.
-
Protocol:
-
Mount the selected crystal on a goniometer head.
-
Use a single-crystal X-ray diffractometer, such as a Bruker D8 Venture, equipped with a Photon detector and using Cu-Kα (λ = 1.54178 Å) or Mo-Kα (λ = 0.71073 Å) radiation.
-
Cool the crystal to a low temperature (e.g., 100-150 K) using a nitrogen or helium cryostream to minimize thermal vibrations and potential radiation damage.
-
Perform a preliminary unit cell determination.
-
Collect a full sphere of diffraction data, ensuring high redundancy and completeness.
-
Step 3: Structure Solution and Refinement
-
Rationale: The collected diffraction data is used to solve the phase problem and refine the atomic positions to obtain the final crystal structure.
-
Protocol:
-
Integrate the diffraction data and perform necessary corrections for absorption.
-
Solve the crystal structure using direct methods or Patterson methods with software such as SHELXT.
-
Refine the structural model against the experimental data using full-matrix least-squares on F² with software such as SHELXL.
-
Locate and refine all non-hydrogen atoms anisotropically.
-
Identify hydrogen atoms from the difference Fourier map and refine them isotropically or using a riding model.
-
Validate the final structure using tools like PLATON and check for any crystallographic alerts.
-
Future Outlook and Research Directions
The determination of the crystal structure of 2-Hydroxy-6-methylquinoxaline would be a valuable contribution to the field of medicinal chemistry. It would provide a precise understanding of its three-dimensional geometry and intermolecular interactions, which is crucial for structure-activity relationship (SAR) studies and the rational design of new quinoxaline-based drugs. Researchers are encouraged to pursue the synthesis and crystallization of this compound to elucidate its definitive solid-state structure.
References
-
Aly, A. A., Nieger, M., Bräse, S., & Bakheet, M. E. M. (2022). X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-Benzylidene-Hydrazineyl)Quinolin-2(1H)-One and Diethyl (E)-2-(2-(1-Methyl-2-Oxo-1,2-Dihydro-Quinolin-4-yl)Hydrazineylidene) Succinate. Journal of Chemical Crystallography. [Link]
-
PubChem. (n.d.). 2(1H)-Quinoxalinone. National Center for Biotechnology Information. Retrieved from [Link]
- Zouitini, F., et al. (2017). 2,3-Bis(benzylthio)-6-methylquinoxaline.
-
ResearchGate. (n.d.). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Retrieved from [Link]
- Missioui, H., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline.
-
ResearchGate. (n.d.). Structure of compound 6 as confirmed by an X-ray study. Retrieved from [Link]
- El-Faham, A., et al. (2009). 1-Ethyl-3-methylquinoxalin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2234.
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
-
Chemsrc. (n.d.). 2(1H)-Quinoxalinone,1-methyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological activity of quinoxaline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). a review on biological studies of quinoxaline derivatives. Retrieved from [Link]
Sources
- 1. 1-Ethyl-3-methylquinoxalin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. 1-Methylquinoxalin-2(1H)-one | 6479-18-1 [sigmaaldrich.com]
- 6. 2(1H)-Quinoxalinone | C8H6N2O | CID 14526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [helda.helsinki.fi]


